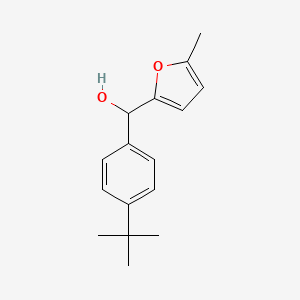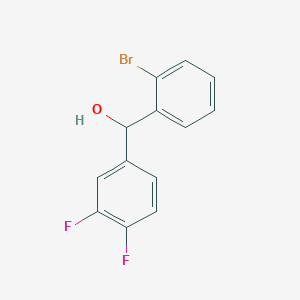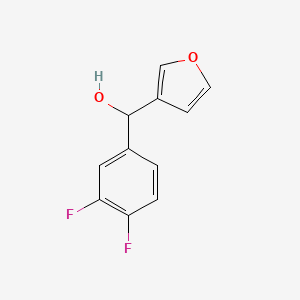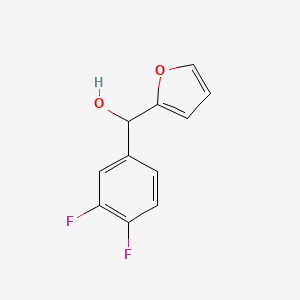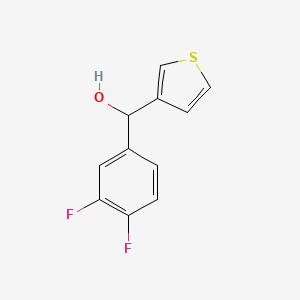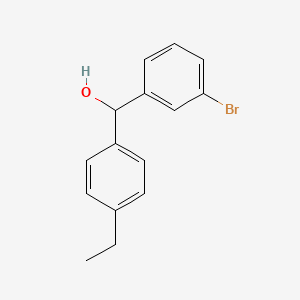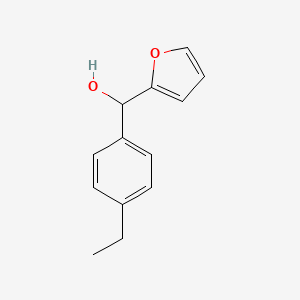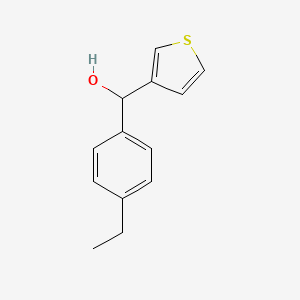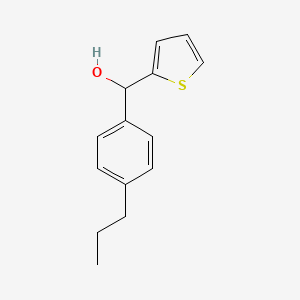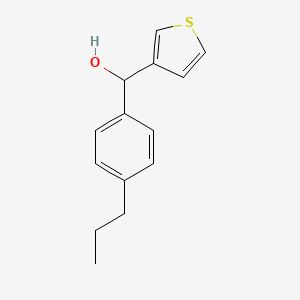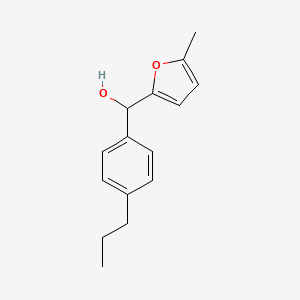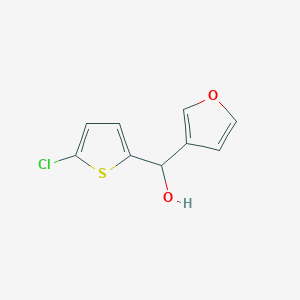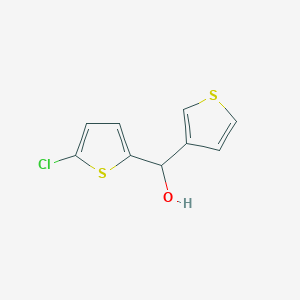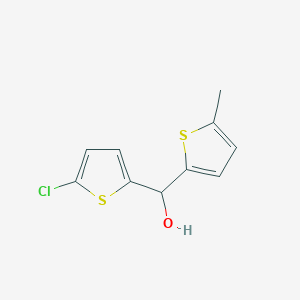
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol is an organic compound that belongs to the class of thienyl alcohols. This compound is characterized by the presence of a chloro group and two thienyl rings, one of which is methyl-substituted. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene and 5-methyl-2-thiophenecarboxaldehyde.
Grignard Reaction: The 2-chlorothiophene is converted into a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 5-methyl-2-thiophenecarboxaldehyde to form the corresponding alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: Implementing continuous flow systems to improve reaction efficiency and yield.
Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: 2-Chloro-5-thienyl-(5-methyl-2-thienyl)ketone.
Reduction: 2-Hydroxy-5-thienyl-(5-methyl-2-thienyl)methanol.
Substitution: 2-Amino-5-thienyl-(5-methyl-2-thienyl)methanol or 2-Thio-5-thienyl-(5-methyl-2-thienyl)methanol.
科学研究应用
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular processes such as metabolism or signal transduction.
相似化合物的比较
Similar Compounds
2-Chloro-5-thienylmethanol: Lacks the methyl group on the second thienyl ring.
5-Methyl-2-thienylmethanol: Does not have the chloro group.
2-Chloro-5-thienyl-(2-thienyl)methanol: Similar structure but without the methyl substitution.
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS2/c1-6-2-3-7(13-6)10(12)8-4-5-9(11)14-8/h2-5,10,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKIRJSDDTZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
